

Application Note: Solid-Phase Extraction of 25-Desacetyl Rifampicin from Human Serum

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Compound of Interest

Compound Name: *25-Desacetyl Rifampicin-d3*

Cat. No.: *B15602347*

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Abstract

This application note details a solid-phase extraction (SPE) protocol for the selective isolation and concentration of 25-Desacetyl Rifampicin, the primary active metabolite of Rifampicin, from human serum. The methodology is designed for researchers, scientists, and drug development professionals requiring a clean, concentrated sample for downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is synthesized from established methods for Rifampicin and its metabolites, ensuring high recovery and minimal matrix effects.

Introduction

25-Desacetyl Rifampicin is the main and microbiologically active metabolite of Rifampicin, a potent antibiotic used in the treatment of tuberculosis.^{[1][2]} Accurate quantification of this metabolite in serum is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies, as its concentration can influence both therapeutic efficacy and potential toxicity.^{[3][4]} Solid-phase extraction is a robust sample preparation technique that offers superior sample cleanup compared to simpler methods like protein precipitation, thereby improving the sensitivity and reliability of subsequent analytical measurements.^{[5][6]} This protocol provides a step-by-step guide for extracting 25-Desacetyl Rifampicin from serum using a reversed-phase SPE sorbent.

Physicochemical Properties of 25-Desacetyl Rifampicin

Property	Value	Source
Molecular Formula	C ₄₁ H ₅₆ N ₄ O ₁₁	[1]
Molecular Weight	780.9 g/mol	[1] [7]
Predicted pKa	4.96 ± 0.70	[2]
Solubility	Slightly soluble in DMSO and Methanol	[1] [2]
Parent Compound LogP (Rifampicin)	2.77	[3]

Experimental Protocol

This protocol is based on established methods for the extraction of Rifampicin and its metabolites from biological fluids.[\[8\]](#)[\[9\]](#)[\[10\]](#) A reversed-phase C18 (RP-18) or a polymeric reversed-phase sorbent is recommended.

Materials and Reagents:

- SPE Cartridges (e.g., C18 bonded phase, 100 mg / 1 mL)
- SPE Vacuum Manifold
- Serum Samples
- Methanol (HPLC Grade)
- Acetonitrile (HPLC Grade)
- Deionized Water (18 MΩ·cm)
- Phosphate Buffer (e.g., 0.1 M, pH adjusted as needed)
- Nitrogen Evaporation System

- Vortex Mixer
- Centrifuge

Sample Pre-treatment:

- Allow serum samples to thaw to room temperature.
- Vortex the samples to ensure homogeneity.
- Centrifuge the serum at 3000 rpm for 5 minutes to pellet any particulates.
- Dilute 0.5 mL of the serum supernatant with 0.5 mL of deionized water or a suitable buffer. [\[11\]](#) This step reduces viscosity and improves sample loading.

Solid-Phase Extraction Procedure:

- Sorbent Conditioning:
 - Pass 1.5 mL of acetonitrile through the SPE cartridge at a flow rate of approximately 2 mL/min.[\[9\]](#)
 - Follow with 4 mL of deionized water at the same flow rate.[\[9\]](#) Do not allow the sorbent bed to dry out.
- Sample Loading:
 - Apply the pre-treated serum sample (approximately 1 mL) to the conditioned cartridge.
 - Maintain a slow and steady flow rate of about 1 mL/min to ensure optimal analyte retention.[\[9\]](#)
- Washing:
 - Wash the cartridge with 4.5 mL of deionized water to remove polar interferences.[\[9\]](#)
 - Follow with a second wash using 0.5 mL of acetonitrile to remove less polar, interfering compounds.[\[9\]](#) This step should be carefully optimized to avoid premature elution of the

analyte.

- Dry the cartridge under vacuum for 5-10 minutes to remove residual water.
- Elution:
 - Elute the 25-Desacetyl Rifampicin from the cartridge using 1-2 mL of methanol or a methanol/acetonitrile mixture. Collect the eluate in a clean collection tube.
 - A second elution step may be performed to ensure complete recovery.
- Dry-down and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
 - Reconstitute the dried residue in 100-200 µL of the mobile phase used for the LC-MS/MS analysis.[12]
 - Vortex the reconstituted sample thoroughly before transferring it to an autosampler vial for analysis.

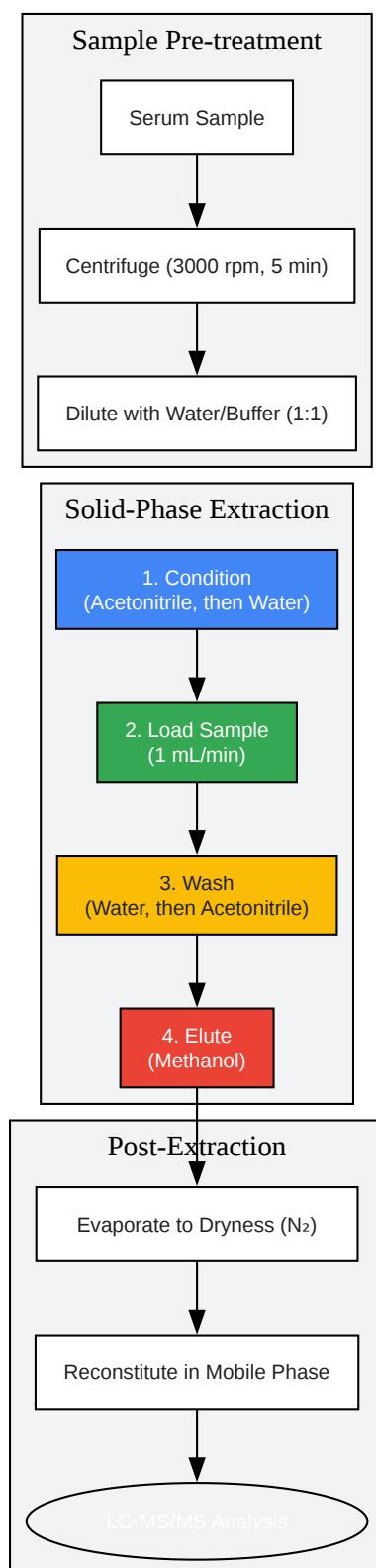
Data Presentation

The following table summarizes quantitative data for 25-Desacetyl Rifampicin analysis from various studies. Note that sample preparation methods may differ between studies.

Parameter	Matrix	Method	Value	Reference
Lower Limit of Quantification (LLOQ)	Plasma	LC-MS/MS	70.4 ng/mL	[5]
Plasma	LC-MS/MS	0.05 mg/L (50 ng/mL)		[4]
Urine	UPLC-MS/MS	0.1 µg/mL (100 ng/mL)		[13]
Recovery	Urine	HPLC	80.9% - 111.1%	[14]
Plasma	LC/MS	93.1% - 107.5%		[5]
Linearity Range	Plasma	LC/MS	70.4 - 3379.2 ng/mL	[5]
Urine	HPLC	2 - 10 µg/mL		[14]

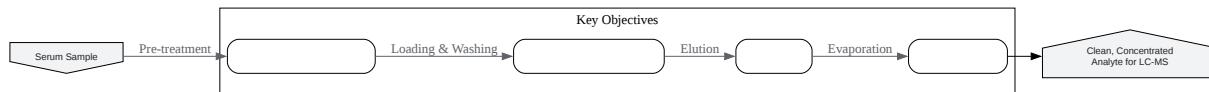
Visualizations

SPE Workflow Diagram:

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Caption: Workflow for SPE of 25-Desacetyl Rifampicin.

Logical Relationship of Sample Preparation:

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Caption: Objectives of the sample preparation workflow.

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